molecular formula C19H21N5OS B2941620 N-cyclohexyl-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894062-03-4

N-cyclohexyl-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No.: B2941620
CAS No.: 894062-03-4
M. Wt: 367.47
InChI Key: AGYVVQNDZIZEGE-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a complex organic compound belonging to the class of phenylpyridazines[_{{{CITATION{{{1{N-Methyl-N-[3-(6-Phenyl[1,2,4]Triazolo[4,3-B]Pyridazin-3-Yl)Phenyl ...](https://go.drugbank.com/drugs/DB04154). This compound features a triazolo[4,3-b]pyridazine core substituted with a phenyl group and a cyclohexyl moiety[{{{CITATION{{{_1{N-Methyl-N-3-(6-Phenyl[1,2,4]Triazolo[4,3-B]Pyridazin-3-Yl)Phenyl ...

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the triazolo[4,3-b]pyridazine core. This can be achieved through cyclization reactions involving hydrazine and appropriate precursors

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Continuous flow chemistry and other advanced techniques can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, N-cyclohexyl-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: This compound has shown potential as a biological probe due to its ability to interact with various biomolecules. It can be used to study enzyme inhibition, receptor binding, and other biological processes.

Medicine: In the field of medicine, this compound has been investigated for its antitumor properties. It has demonstrated dual inhibition of c-Met and Pim-1, which are important targets in cancer therapy.

Industry: In industry, this compound can be used in the development of new materials, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it a valuable asset in various industrial applications.

Comparison with Similar Compounds

  • N-cyclohexyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine

  • N-Methyl-N-[3-(6-phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl]acetamide

Uniqueness: N-cyclohexyl-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide stands out due to its unique combination of the cyclohexyl group and the triazolo[4,3-b]pyridazine core[_{{{CITATION{{{_4{N-Cyclohexyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo4,3-b ...

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Properties

IUPAC Name

N-cyclohexyl-2-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5OS/c25-18(20-15-9-5-2-6-10-15)13-26-19-22-21-17-12-11-16(23-24(17)19)14-7-3-1-4-8-14/h1,3-4,7-8,11-12,15H,2,5-6,9-10,13H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYVVQNDZIZEGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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